molecular formula C10H6F2N2 B1612851 6,6'-Difluoro-2,2'-bipyridine CAS No. 616225-38-8

6,6'-Difluoro-2,2'-bipyridine

Cat. No. B1612851
M. Wt: 192.16 g/mol
InChI Key: FFSAVYYXUGRNGE-UHFFFAOYSA-N
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Description

6,6’-Difluoro-2,2’-bipyridine is a compound that contains two pyridine rings linked together by a single bond and substituted with fluorine atoms at the 6 and 6’ positions . It is commonly used as a ligand in coordination chemistry, particularly in the synthesis of coordination complexes and metal-organic frameworks . The molecular formula is C10H6F2N2 .


Synthesis Analysis

The synthesis of 6,6’-Difluoro-2,2’-bipyridine and similar compounds often involves methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . A synthetic route to a similar compound, 6,6′-dimesityl-2,2′-bipyridine, involves a Suzuki coupling of 6,6′-dibromo-2,2′-bipyridine with mesityl boronic acid .


Molecular Structure Analysis

The molecular structure of 6,6’-Difluoro-2,2’-bipyridine consists of two pyridine rings linked by a single bond, with fluorine atoms substituted at the 6 and 6’ positions . The average mass is 192.165 Da .


Chemical Reactions Analysis

Bipyridine compounds, including 6,6’-Difluoro-2,2’-bipyridine, are known to strongly coordinate with metal centers, which can decrease catalytic activity and yield in reaction systems . They are often used as starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .


Physical And Chemical Properties Analysis

6,6’-Difluoro-2,2’-bipyridine is a colorless solid . It is soluble in organic solvents and slightly soluble in water .

Scientific Research Applications

1. Dye-Sensitized Solar Cells

6,6'-Difluoro-2,2'-bipyridine derivatives have been explored for use in copper-based dye-sensitized solar cells (DSCs). These copper(I) complexes are part of ongoing research to improve the efficiency and functionality of solar cells (Constable et al., 2009).

2. Synthesis of Fluorinated Compounds

Research includes the synthesis of new fluorinated bipyridines, showcasing the versatility of 6,6'-difluoro-2,2'-bipyridine in creating a range of fluorinated compounds with potential applications in various chemical processes (Singh et al., 2003).

3. Catalysis in Oxidation Reactions

6,6'-Difluoro-2,2'-bipyridine derivatives have been used to develop fluorous soluble ligands for catalysis. These are particularly significant in oxidation reactions under fluorous triphasic conditions, indicating the compound's potential in catalytic applications (Quici et al., 1999).

4. Electrocatalytic Hydrogen Evolution

Research into cobalt complexes involving 6,6'-difluoro-2,2'-bipyridine derivatives has shown promise in electrocatalytic hydrogen evolution. This research can contribute to the development of more efficient catalysts for hydrogen production (Queyriaux et al., 2019).

5. Fluorescence Properties

Investigations into the fluorescence properties of substituted bipyridines, including those related to 6,6'-difluoro-2,2'-bipyridine, have been conducted. This research is crucial for understanding and developing new materials with specific photophysical properties (Mutai et al., 2002).

6. Carbon Dioxide Reduction

6,6'-Difluoro-2,2'-bipyridine derivatives are used in studies focusing on the reduction of carbon dioxide. These studies are integral to exploring new methods of CO2 reduction, potentially contributing to environmental sustainability efforts (Machan et al., 2015).

7. Antiproliferative Effects in Cancer Research

Research on binuclear gold(III) oxo complexes, which involve substituted bipyridines, including 6,6'-difluoro-2,2'-bipyridine, has shown significant antiproliferative effects on human tumor cell lines. This indicates potential applications in cancer research and treatment (Gabbiani et al., 2008).

8. Ligand Design for Supramolecular Chemistry

The synthesis of various substituted bipyridines, including those derived from 6,6'-difluoro-2,2'-bipyridine, plays a critical role in the development of ligands for use in supramolecular chemistry. These ligands are fundamental in constructing complex molecular structures (Baxter et al., 1992).

9. Complex Formation in Chemistry

The complex formation capabilities of 6,6'-difluoro-2,2'-bipyridine derivatives with various metal ions have been studied, indicating their potential use in designing metal complexes for various applications (Kishii et al., 1984).

Future Directions

The future directions of research on 6,6’-Difluoro-2,2’-bipyridine and similar compounds could involve further exploration of their synthesis methods, particularly those involving metal complexes under both homogeneous and heterogeneous conditions . Additionally, their use as ligands in coordination chemistry and the resulting complexes’ optical properties could be areas of interest .

properties

IUPAC Name

2-fluoro-6-(6-fluoropyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2/c11-9-5-1-3-7(13-9)8-4-2-6-10(12)14-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSAVYYXUGRNGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)C2=NC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40616104
Record name 6,6'-Difluoro-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6'-Difluoro-2,2'-bipyridine

CAS RN

616225-38-8
Record name 6,6'-Difluoro-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RP Singh, GV Eggers, MS Jean'ne - Synthesis, 2003 - thieme-connect.com
Reactions of N, N-difluoro-2, 2′-bipyridinium bis (tetrafluoroborate)(MEC-31)(1) with fluorinated alcohols R f OH [R f= CF 3 CH 2, CH 2 FCH 2, CF 3 CF 2 CH 2, CHF 2 CF 2 CH 2,(CF 3…
Number of citations: 5 www.thieme-connect.com
D Jeon, YK Kang - Bulletin of the Korean Chemical Society, 2022 - Wiley Online Library
We attempted to design Ru‐aqua complexes that possess potential inversion behavior for sequential proton‐coupled oxidation (PCO) reactions. Standard reduction potentials for [Ru III (…
Number of citations: 1 onlinelibrary.wiley.com

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